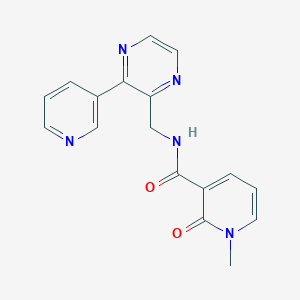

1-methyl-2-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-2-oxo-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2/c1-22-9-3-5-13(17(22)24)16(23)21-11-14-15(20-8-7-19-14)12-4-2-6-18-10-12/h2-10H,11H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHANDPAZVNFMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-2-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound can be described by the following structural formula:

1. Cholesterol Modulation

Research indicates that compounds similar to this compound may act as stimulants of HDL cholesterol. These compounds have been linked to the treatment of dyslipidemia and cardiovascular diseases by enhancing HDL levels, which are crucial for cardiovascular health .

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. A study demonstrated that derivatives of this compound exhibited potent inhibitory effects against AChE, with IC50 values indicating strong activity .

1. Inhibition of Acetylcholinesterase

The mechanism involves binding to the active site of AChE, preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission. This is particularly beneficial in conditions characterized by cholinergic deficits.

2. Modulation of Lipid Metabolism

The compound's ability to stimulate HDL cholesterol synthesis may involve modulation of lipid metabolism pathways, potentially through interactions with liver enzymes responsible for lipid processing.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of similar compounds:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against Mycobacterium tuberculosis, a major global health concern. Its mechanism of action appears to involve the inhibition of essential bacterial enzymes, disrupting metabolic pathways crucial for bacterial survival. Recent studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Cancer Research

In addition to its antibacterial properties, 1-methyl-2-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide is being investigated for its anticancer potential. Preliminary studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structural complexity of the compound allows for interactions with multiple biological targets, which is advantageous in cancer therapy.

Biological Studies

Target Interaction Studies

The interactions of this compound with various biological targets are being explored through molecular docking studies. These studies help elucidate the binding affinities and specific interactions with enzymes and receptors involved in disease processes. The insights gained from these studies are crucial for optimizing the compound's structure to enhance its efficacy and selectivity .

In Vivo Studies

In vivo studies are essential to assess the pharmacokinetics and pharmacodynamics of this compound. These studies evaluate how the compound behaves within a living organism, including absorption, distribution, metabolism, and excretion (ADME) profiles . Such data are vital for advancing the compound from laboratory research to clinical applications.

Industrial Chemistry

Catalyst Development

The unique structural features of this compound make it a candidate for developing new materials and catalysts. Its ability to facilitate chemical reactions can be harnessed in various industrial processes, particularly in synthesizing other complex organic compounds. The optimization of reaction conditions for industrial applications is an ongoing area of research.

Material Science

Beyond catalysis, this compound's heterocyclic structure may find applications in material science. Its properties could be exploited in creating novel polymers or composite materials with specific functionalities, such as enhanced thermal stability or electrical conductivity .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of derivatives of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to assess the antimicrobial activity, revealing that certain derivatives had comparable efficacy to established antibiotics .

Case Study 2: Molecular Docking Analysis

Molecular docking studies have been performed to predict the binding affinity of this compound with various targets involved in cancer progression. The results indicated strong interactions with proteins associated with cell cycle regulation and apoptosis pathways. This information is critical for guiding further modifications to enhance therapeutic outcomes .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-2-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of structurally analogous dihydropyridine carboxamides typically involves multi-step reactions starting with cyclization of β-ketoesters or coupling of pre-formed heterocyclic cores. Key steps include:

- Core formation : Cyclization under acidic conditions (e.g., HCl in ethanol) to generate the pyridine-2-one moiety .

- Amide coupling : Use of coupling agents like EDCI/HOBt or carbodiimides to link the pyridine-3-carboxamide to the pyrazinylmethyl group .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) to enhance reaction rates .

- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling temperature (60–80°C) and reaction time (12–24 hours) .

Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound and its intermediates?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers). For example, the lactam form shows a characteristic carbonyl peak at ~170 ppm in ¹³C NMR .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between isobaric impurities .

- X-ray crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding networks, as seen in related dihydropyridine carboxamides .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Density Functional Theory (DFT) : Calculates electron density distributions to identify nucleophilic/electrophilic sites. For example, the pyridine-2-one ring’s carbonyl group is a reactive site for nucleophilic attack .

- Molecular docking : Screens against target proteins (e.g., kinases, GPCRs) to predict binding affinities. Substituents on the pyrazine ring may influence interactions with hydrophobic pockets .

- Reaction path searching : Quantum chemical methods (e.g., IRC calculations) model reaction mechanisms, such as amide hydrolysis under acidic conditions .

Q. How do structural modifications (e.g., substituent variations on the pyrazine or pyridine rings) alter biological activity or physicochemical properties?

- Pyrazine substituents : Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability but may reduce solubility. For instance, trifluoromethyl groups increase lipophilicity (logP >3) .

- Pyridine modifications : Methyl groups at the 1-position stabilize the lactam tautomer, while bulkier substituents (e.g., benzyl) may sterically hinder target binding .

- Biological activity : Analogues with furan or triazole moieties show improved anti-inflammatory or anticancer profiles in vitro, as demonstrated in pyridopyrimidine derivatives .

Q. How can contradictory spectral or bioassay data (e.g., variable IC₅₀ values across studies) be systematically resolved?

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95% by HPLC) .

- Tautomerism analysis : Use variable-temperature NMR or IR to detect tautomeric equilibria that may affect bioactivity .

- Meta-analysis : Compare data across structurally similar compounds (e.g., pyridotriazolopyrazines) to identify trends in substituent-activity relationships .

Methodological Challenges

Q. What strategies mitigate side reactions (e.g., over-oxidation or dimerization) during synthesis?

- Protecting groups : Temporarily block reactive amines or carbonyls during coupling steps .

- Low-temperature reactions : Perform sensitive steps (e.g., aldehyde condensations) at 0–5°C to prevent oxidation .

- Catalyst screening : Test palladium or copper catalysts for selective cross-couplings, avoiding unwanted π-π stacking in the pyrazine ring .

Q. How can solvent effects influence the compound’s stability or crystallization behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.